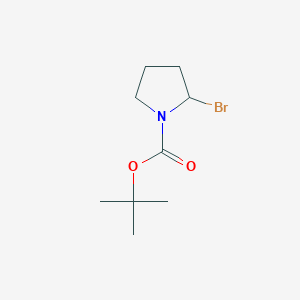
tert-Butyl 2-bromopyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-bromopyrrolidine-1-carboxylate: is an organic compound with the molecular formula C10H18BrNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a bromine atom attached to the pyrrolidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromopyrrolidine-1-carboxylate typically involves the bromination of tert-Butyl pyrrolidine-1-carboxylate. One common method includes the reaction of tert-Butyl pyrrolidine-1-carboxylate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2-bromopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Reduction Reactions: The compound can be reduced to tert-Butyl 2-pyrrolidine-1-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of tert-Butyl 2-oxopyrrolidine-1-carboxylate.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Various substituted pyrrolidine derivatives.
Reduction: tert-Butyl 2-pyrrolidine-1-carboxylate.
Oxidation: tert-Butyl 2-oxopyrrolidine-1-carboxylate.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 2-bromopyrrolidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of brominated pyrrolidine derivatives on various biological systems. It serves as a precursor for the synthesis of bioactive molecules.
Medicine: The compound is explored for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes or receptors in the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-bromopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can then interact with biological targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed .
Comparación Con Compuestos Similares
- tert-Butyl 2-formylpyrrolidine-1-carboxylate
- tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-oxopyrrolidine-1-carboxylate
Comparison: tert-Butyl 2-bromopyrrolidine-1-carboxylate is unique due to the presence of the bromine atom, which makes it highly reactive in substitution reactions. This reactivity distinguishes it from other similar compounds, such as tert-Butyl 2-formylpyrrolidine-1-carboxylate, which contains a formyl group instead of a bromine atom. The bromine atom also imparts different physicochemical properties, making this compound suitable for specific applications in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C9H16BrNO2 |
|---|---|
Peso molecular |
250.13 g/mol |
Nombre IUPAC |
tert-butyl 2-bromopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-6-4-5-7(11)10/h7H,4-6H2,1-3H3 |
Clave InChI |
RANZYOPVQZVRDM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


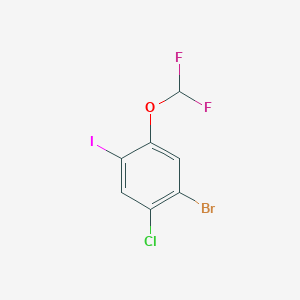
![Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro-](/img/structure/B13934208.png)
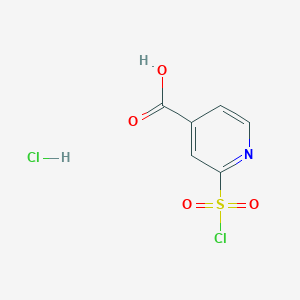
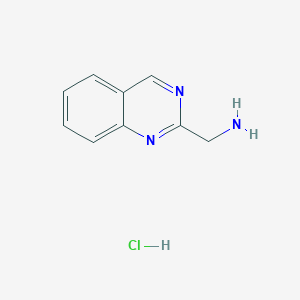
![Methyl 5-bromo-2-[(2-methoxyethyl)amino]pyridine-3-carboxylate](/img/structure/B13934214.png)
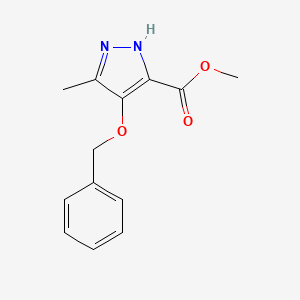
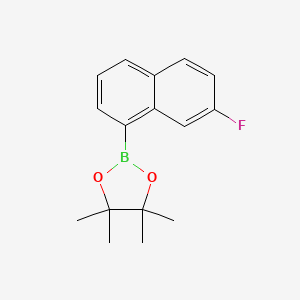
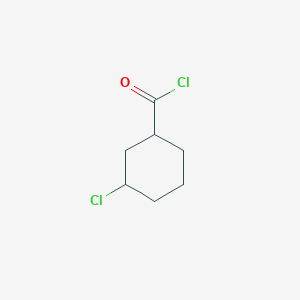
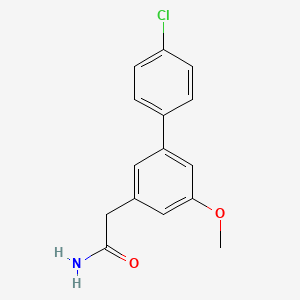
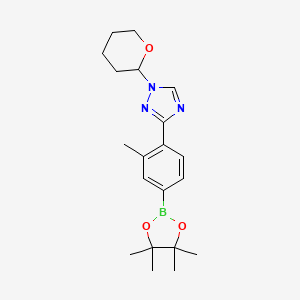
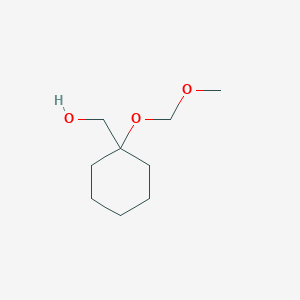
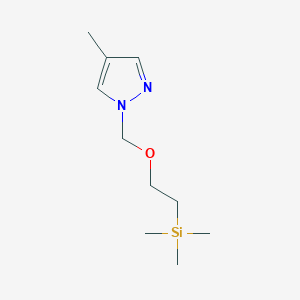
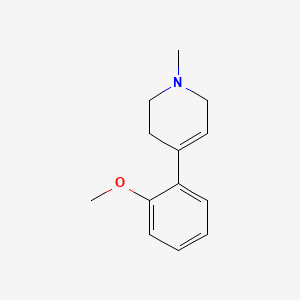
![4-Hydroxy-5-methoxy-3'-(phenylmethoxy)[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B13934287.png)
